Cas no 668477-14-3 (4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-, methyl ester)
668477-14-3 structure
Product Name:4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-, methyl ester
CAS-nummer:668477-14-3
MF:C15H17NO2S
MW:275.36598277092
CID:1718858
PubChem ID:68617756
Update Time:2025-04-21
4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-, methyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-, methyl ester
- Methyl 2-[4-(1-methylethyl)phenyl]-4-thiazoleacetate
- SCHEMBL3373937
- AKOS017259594
- DTXSID601217567
- 668477-14-3
- [2-(4-isopropyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester
- XNZMFRZTYQHFQS-UHFFFAOYSA-N
-
- Inchi: 1S/C15H17NO2S/c1-10(2)11-4-6-12(7-5-11)15-16-13(9-19-15)8-14(17)18-3/h4-7,9-10H,8H2,1-3H3
- InChI-sleutel: XNZMFRZTYQHFQS-UHFFFAOYSA-N
- LACHT: S1C=C(CC(=O)OC)N=C1C1C=CC(=CC=1)C(C)C
Berekende eigenschappen
- Exacte massa: 275.09811
- Monoisotopische massa: 275.09799996g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 5
- Complexiteit: 301
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 67.4Ų
Experimentele eigenschappen
- PSA: 39.19
4-Thiazoleacetic acid, 2-[4-(1-methylethyl)phenyl]-, methyl ester Gerelateerde literatuur
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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